3,5-bis(trifluoromethylsulfanyl)benzoic Acid

描述

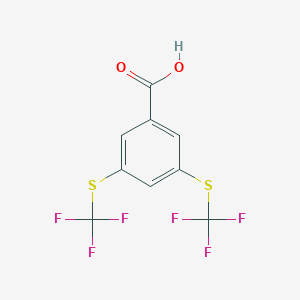

3,5-bis(trifluoromethylsulfanyl)benzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C9H4F6O2S2 and its molecular weight is 322.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

It is known that the compound is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation

Molecular Mechanism

It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

3,5-bis(trifluoromethylsulfanyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : 238.13 g/mol

- IUPAC Name : this compound

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

- Antimicrobial Activity

- Anticancer Properties

- Enzyme Inhibition

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit potent antimicrobial properties. A study highlighted the effectiveness of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.5 |

| Compound B | E. faecalis | 1.0 |

| This compound | MRSA | TBD |

Anticancer Properties

The compound's potential as an anticancer agent is under investigation. It has been suggested that the trifluoromethyl group may enhance interactions with biological targets involved in cancer pathways. Preliminary studies indicate that related benzoic acid derivatives can inhibit tumor cell proliferation .

The biological activity of this compound is thought to involve:

- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in critical metabolic pathways.

- Disruption of Cell Signaling : By binding to receptors or enzymes, it could disrupt signaling pathways that lead to cell growth and proliferation.

Case Studies

-

Study on Enzyme Inhibition :

A recent study explored the inhibition of cathepsins B and L by benzoic acid derivatives, including those with trifluoromethyl substitutions. The results showed that certain derivatives significantly enhanced the activity of these enzymes, which are crucial for protein degradation in cells . -

Antimicrobial Efficacy Against Biofilms :

Another investigation assessed the efficacy of various compounds against biofilms formed by S. aureus and E. faecalis. Compounds similar to this compound demonstrated significant biofilm eradication capabilities with MBEC values as low as 1 µg/mL .

科学研究应用

Medicinal Chemistry

3,5-bis(trifluoromethylsulfanyl)benzoic acid has shown promising potential in medicinal applications:

- Pharmaceutical Synthesis : It serves as an intermediate in synthesizing various pharmaceutical compounds, including substance P (neurokinin-1) receptor antagonists. These compounds are crucial in treating inflammatory diseases, psychiatric disorders, and emesis .

- Biological Activity : Research indicates that this compound exhibits anti-inflammatory and antibacterial properties. Its ability to penetrate cell membranes enhances its efficacy as a therapeutic agent . Molecular docking studies suggest that it can interact with specific proteins involved in inflammatory responses, highlighting its potential as a lead compound for drug development.

Case Study: Neurokinin-1 Receptor Antagonists

A study published in The Journal of Organic Chemistry details the synthesis of neurokinin-1 receptor antagonists using this compound as a key intermediate. The research demonstrated its effectiveness in modulating receptor activity, providing insights into its therapeutic applications against chronic pain and anxiety disorders .

Agricultural Applications

The compound is being investigated for its potential use in agriculture:

- Pesticide Development : Due to its biological activity, this compound may serve as a scaffold for developing new pesticides. Its unique electronic properties can enhance the effectiveness of agrochemicals by improving their interaction with biological targets in pests.

Materials Science

In materials science, this compound is explored for:

- Synthesis of Functional Materials : The compound's unique structure allows it to be utilized in creating advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices can lead to the development of materials with enhanced stability and performance under various conditions .

化学反应分析

Grignard Reaction with Carbon Dioxide

A key synthesis pathway involves the Grignard reagent formed from 3,5-bis(trifluoromethyl)sulfanyl bromobenzene. The reaction proceeds as follows:

- Grignard Formation : React bromobenzene derivative with magnesium in THF, generating a Grignard reagent .

- Carboxylation : Introduce CO₂ gas at low temperatures (−45°C), yielding the acid upon quenching with HCl .

| Reagent | Conditions | Yield |

|---|---|---|

| Mg granules, THF | Reflux, −45°C | 94% |

Direct Substitution via Sulfonation

Trifluoromethylsulfanyl groups can be introduced via nucleophilic substitution on a benzene ring. For example:

- Reagents : Trifluoromethanesulfenyl chloride (CF₃SCl) and a base (e.g., K₂CO₃).

- Conditions : DMF, 0°C–room temperature.

| Substituent | Position | Reaction Mechanism |

|---|---|---|

| SCF₃ | 3,5 | SₙAr (nucleophilic aromatic substitution) |

Acid-Base Behavior

The benzoic acid moiety exhibits strong acidity (pKa ≈ 3.34) . Reactions include:

- Amidation : Conversion to amides via coupling reagents (e.g., EDC) .

- Esterification : Formation of esters with alcohols under acidic conditions .

| Reaction Type | Reactant | Product |

|---|---|---|

| Amidation | Stearic acid | N-substituted amide |

| Esterification | Porphyrazine derivatives | Esterified compounds |

Sulfanyl Group Reactivity

The SCF₃ groups participate in:

- Oxidation : Conversion to sulfonyl groups (SO₂CF₃) under oxidizing conditions .

- Nucleophilic Substitution : Replacement with nucleophiles (e.g., amines).

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | H₂O₂, H₂SO₄ | SO₂CF₃ groups |

| Substitution | NH₃ | NH₂-substituted derivatives |

Pharmaceutical Intermediates

The compound serves as a precursor for:

- Substance P receptor antagonists : Used in treating inflammatory disorders and emesis .

- Antimicrobial agents : Incorporated into pyrazole derivatives with potent antimicrobial activity .

Material Science

- Perovskite solar cells : Used as an additive to suppress ion migration in perovskite films .

- Catalysts : Acts as a strong acid catalyst in esterification reactions .

Thermochemical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 258.12 g/mol | |

| Melting point | 142–143°C | |

| Solubility | Slightly soluble in water | |

| IR absorption | 1700–1800 cm⁻¹ (C=O stretch) |

属性

IUPAC Name |

3,5-bis(trifluoromethylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2S2/c10-8(11,12)18-5-1-4(7(16)17)2-6(3-5)19-9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURCDAJLTJWPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364524 | |

| Record name | ST50323870 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102117-40-8 | |

| Record name | ST50323870 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。